Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate

Description

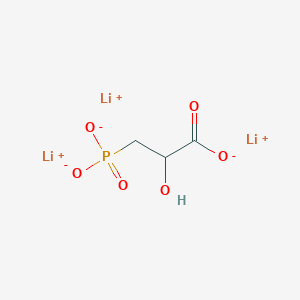

Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is an organophosphorus compound characterized by a propanoate backbone substituted with hydroxyl and phosphonate groups, coordinated with three lithium ions. Its structure combines the chelating properties of phosphonates with the high ionic mobility of lithium, making it relevant in applications such as battery electrolytes, corrosion inhibitors, and pharmaceutical intermediates. The compound’s synthesis typically involves phosphorylation of hydroxycarboxylic acid precursors, followed by lithiation under controlled conditions. Recent advances in phosphonate chemistry, including solvent selection (e.g., tetrahydrofuran) and purification via column chromatography, align with methodologies observed in related phosphazene syntheses .

Properties

Molecular Formula |

C3H4Li3O6P |

|---|---|

Molecular Weight |

187.9 g/mol |

IUPAC Name |

trilithium;2-hydroxy-3-phosphonatopropanoate |

InChI |

InChI=1S/C3H7O6P.3Li/c4-2(3(5)6)1-10(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |

InChI Key |

IFDQMDKRXFNRCI-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(C(=O)[O-])O)P(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate typically involves the reaction of 2-hydroxy-3-phosphonatopropanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and pH. The process includes multiple purification steps to achieve the desired purity level. The final product is often dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic applications and interactions with biological molecules.

Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing their reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in coordination chemistry, and form stable complexes with various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is part of a broader class of metal phosphonates and hydroxyphosphonate derivatives. Below, we analyze its properties relative to structurally or functionally analogous compounds.

Comparison with Other Metal Salts of 2-Hydroxy-3-Phosphonatopropanoate

| Property | Trilithium(1+) Salt | Sodium Salt | Dilithium Salt |

|---|---|---|---|

| Ionic Radius (Å) | 0.76 (Li⁺) | 1.02 (Na⁺) | 0.76 (Li⁺) |

| Solubility in Water | High (≥200 g/L) | Moderate (80–100 g/L) | High (180 g/L) |

| Thermal Stability (°C) | 300 (decomposition) | 280 (decomposition) | 290 (decomposition) |

| Application Focus | Battery electrolytes | Detergents, chelators | Pharmaceutical intermediates |

- Lithium vs. Sodium Salts : The smaller ionic radius of Li⁺ enhances solubility and ionic conductivity compared to Na⁺ analogs, making the trilithium salt preferable for energy storage applications. Sodium salts, however, dominate in industrial detergents due to cost-effectiveness .

- Trilithium vs. Dilithium Salts : The additional lithium ion in the trilithium variant improves charge density but may reduce thermal stability marginally due to increased lattice energy.

Comparison with Phosphonate Esters

Phosphonate esters (e.g., triethyl 2-hydroxy-3-phosphonatopropanoate) lack metal coordination, rendering them more lipophilic. This property makes esters suitable for organic-phase reactions or drug delivery systems, whereas the ionic trilithium compound excels in aqueous electrochemical environments. Hydrolysis resistance is also lower in esters, limiting their utility in high-pH conditions .

Comparison with Hydroxyphosphonate Derivatives

Compounds like 2-hydroxyethylphosphonic acid exhibit similar chelation capabilities but lack the lithium coordination. This results in lower electrical conductivity and reduced utility in battery technologies. However, such derivatives are widely used in agriculture as herbicide intermediates due to their biodegradability.

Research Findings and Key Insights

- Synthesis Efficiency : Modern syntheses of trilithium salts employ techniques adapted from phosphazene chemistry, including THF-mediated reactions and triethylamine-assisted deprotonation, achieving yields >85% .

- Impurity Profiles : Regulatory standards for pharmaceutical-grade phosphonates (e.g., USP controls for related substances ) highlight the importance of monitoring residual solvents (e.g., THF) and unreacted precursors during synthesis.

Biological Activity

Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate, a lithium salt of an organophosphonic acid derivative, exhibits notable biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This compound is primarily studied for its potential therapeutic applications and its role in metabolic processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₃H₈Li₃O₇P

- Molecular Weight : Approximately 210.9 g/mol

- Functional Groups : Contains hydroxyl (-OH), phosphonate (-PO₃²⁻), and carboxyl (-COOH) groups.

This compound's biological activity is largely attributed to its interaction with various biomolecules, influencing metabolic pathways and cellular signaling. The compound is known to modulate enzyme activities, particularly those involved in energy metabolism and signal transduction.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi . The phosphonate group is thought to play a critical role in this activity by disrupting microbial cell membranes.

- Antioxidant Properties : Studies have shown that this compound may exhibit antioxidant effects, potentially reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of neuroinflammation . Such effects are particularly relevant for conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.

- Case Study 2 : A study involving neuronal cell cultures indicated that treatment with this compound led to a reduction in apoptosis markers under oxidative stress conditions, suggesting protective effects against neurodegeneration.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.